Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate
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Description
Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These pathways are involved in a variety of biological activities, including those mentioned above.
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can all impact how a compound interacts with its targets and carries out its action.
Biological Activity
Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate (CAS Number: 1105207-88-2) is a synthetic compound belonging to the class of thienodiazepines and pyrimidines. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C27H32N4O2S, with a molecular weight of 476.6 g/mol. The compound features a complex structure that includes a piperidine ring and a thienopyrimidine moiety, contributing to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C27H32N4O2S |
Molecular Weight | 476.6 g/mol |
CAS Number | 1105207-88-2 |
Research indicates that compounds similar to Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate exhibit various mechanisms of action:
- Antagonism of Protein Interactions : Some derivatives have shown promising antagonistic activity against the p53-Mdm2 interaction, which is crucial in cancer biology as it regulates cell cycle and apoptosis .
- Apoptosis Induction : Compounds in the thienodiazepine class have been recognized for their ability to induce apoptosis in cancer cells. This activity is mediated through pathways involving caspases and mitochondrial dysfunction .
- Antimicrobial Activity : Similar structures have demonstrated antibacterial properties against various pathogens, suggesting potential use in treating infections .
In Vitro Studies
In vitro studies on related compounds have shown that they can effectively inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Some derivatives reported IC50 values in the micromolar range, indicating significant potency against these cell lines.
Case Studies
A notable case study involved a focused library screening of thienodiazepine derivatives for anticancer activity. The study identified several compounds with effective cytotoxicity against multicellular spheroids—an advanced model that better mimics tumor environments compared to traditional monolayer cultures. The findings highlighted the potential of these compounds in drug development for cancer therapy .
Properties
IUPAC Name |
ethyl 1-[3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-5-32-24(31)15-10-12-28(13-11-15)20(29)9-8-19-26-22(30)21-17-7-6-16(25(2,3)4)14-18(17)33-23(21)27-19/h15-16H,5-14H2,1-4H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPBCZFKGNGYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.